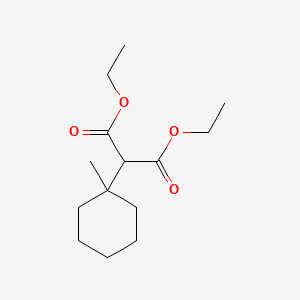
Diethyl (1-methylcyclohexyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (1-methylcyclohexyl)propanedioate, also known as diethyl malonate, is an organic compound with the molecular formula C12H20O4. It is a diester of malonic acid and is commonly used in organic synthesis due to its reactivity and versatility. The compound is characterized by its two ester functional groups and a cyclohexyl ring, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (1-methylcyclohexyl)propanedioate can be synthesized through the alkylation of diethyl malonate. The process involves the reaction of diethyl malonate with 1-methylcyclohexyl bromide in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate ion, which then undergoes nucleophilic substitution with the alkyl halide to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Diethyl (1-methylcyclohexyl)propanedioate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the α-position using alkyl halides and strong bases.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted monocarboxylic acids
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol is commonly used as the base, and alkyl halides serve as the alkylating agents.
Hydrolysis: Aqueous hydrochloric acid is typically used to hydrolyze the ester groups.
Decarboxylation: Heating the compound in the presence of a suitable catalyst facilitates the decarboxylation reaction.
Major Products Formed
Alkylation: Dialkylated malonic esters.
Hydrolysis: Substituted malonic acids.
Decarboxylation: Substituted monocarboxylic acids.
Scientific Research Applications
Diethyl (1-methylcyclohexyl)propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive molecules.
Industry: This compound is employed in the production of polymers, resins, and other specialty chemicals
Mechanism of Action
The mechanism of action of diethyl (1-methylcyclohexyl)propanedioate involves its reactivity as an enolate ion. The enolate ion can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-carbon bonds. This reactivity is exploited in synthetic organic chemistry to construct complex molecular architectures .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: The parent compound, which lacks the cyclohexyl ring.
Ethyl acetoacetate: Another diester with similar reactivity but different structural features.
Methyl acetoacetate: Similar to ethyl acetoacetate but with a methyl ester group instead of an ethyl ester
Uniqueness
Diethyl (1-methylcyclohexyl)propanedioate is unique due to the presence of the 1-methylcyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for the synthesis of compounds with specific structural and functional requirements .
Properties
CAS No. |
78775-64-1 |
|---|---|
Molecular Formula |
C14H24O4 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
diethyl 2-(1-methylcyclohexyl)propanedioate |
InChI |
InChI=1S/C14H24O4/c1-4-17-12(15)11(13(16)18-5-2)14(3)9-7-6-8-10-14/h11H,4-10H2,1-3H3 |
InChI Key |
RGSFCIKIOHNREA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)C1(CCCCC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















